molecular formula C10H13NO2 B2688895 5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid CAS No. 1403469-45-3

5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Cat. No. B2688895
CAS RN: 1403469-45-3
M. Wt: 179.219
InChI Key: RSWIJBCVCDDQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid” is a derivative of “4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid”, which is a heterocyclic compound . It is a solid substance with the empirical formula C9H11NO2 .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activities . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Applications

Indole derivatives, both natural and synthetic, show various biologically vital properties, including anticancer activities . They have been used in the treatment of various kinds of cancer .

Anti-HIV Properties

Indole derivatives have been found to possess anti-HIV activities . This suggests potential applications in the treatment of HIV/AIDS.

Antioxidant Properties

Indole derivatives have been reported to exhibit antioxidant activities . This makes them potentially useful in the prevention of diseases caused by oxidative stress.

Antimicrobial Applications

Indole derivatives have been found to possess antimicrobial activities . This suggests potential applications in the treatment of various microbial infections.

Antitubercular Properties

Indole derivatives have been reported to possess antitubercular activities . This suggests potential applications in the treatment of tuberculosis.

Antidiabetic Applications

Indole derivatives have been found to possess antidiabetic activities . This suggests potential applications in the treatment of diabetes.

Mechanism of Action

properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h5-6,11H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWIJBCVCDDQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

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